1-(3-Carboxyphenyl)-2-methyl piperazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1131623-01-2 |
|---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-(2-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-13-5-6-14(9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
InChI Key |
VBMUAWOCMVUPQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 1 3 Carboxyphenyl 2 Methyl Piperazine
Retrosynthetic Analysis and Strategic Precursor Identification
Retrosynthetic analysis is a powerful strategy for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(3-carboxyphenyl)-2-methylpiperazine, the most logical retrosynthetic disconnection is the C-N bond between the piperazine (B1678402) nitrogen and the phenyl ring. This bond is a key feature of N-aryl piperazines and its formation is a common objective in synthetic organic chemistry.
This disconnection yields two primary precursors:
2-methylpiperazine (B152721) : This is the heterocyclic core of the molecule.
A 3-substituted benzoic acid derivative : The carboxy-functionalized aromatic portion, typically activated for nucleophilic substitution or cross-coupling reactions (e.g., 3-halobenzoic acid or 3-boronic acid benzoic acid).
Further disconnection of 2-methylpiperazine can lead to even simpler acyclic precursors, such as ethylenediamine (B42938) and a propylene-derived unit, which will be explored in the context of piperazine core construction.

Established Synthetic Routes for the Piperazine Core and Carboxyphenyl Moiety
The formation of the crucial C-N bond between the 2-methylpiperazine and the 3-carboxyphenyl moiety is typically achieved through N-arylation reactions. Given the asymmetry of 2-methylpiperazine, regioselectivity can be a challenge, as the two nitrogen atoms have different steric environments.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for the formation of C-N bonds. In this approach, 2-methylpiperazine is coupled with a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-chlorobenzoic acid) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for reaction efficiency and can influence the regioselectivity of the arylation.
| Reactant 1 | Reactant 2 | Catalyst System | Product |
| 2-methylpiperazine | 3-bromobenzoic acid | Pd2(dba)3 / BINAP, NaOtBu | 1-(3-Carboxyphenyl)-2-methyl piperazine |
| 2-methylpiperazine | 3-chlorobenzoic acid | Pd(OAc)2 / XPhos, K3PO4 | This compound |
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of 2-methylpiperazine with an aryl halide that is activated by electron-withdrawing groups. For the synthesis of 1-(3-carboxyphenyl)-2-methylpiperazine, a 3-halobenzoic acid derivative with an activating group, such as a nitro group, ortho or para to the halogen, would be required. The reaction typically proceeds in a polar aprotic solvent at elevated temperatures.
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-methylpiperazine | 3-fluoro-4-nitrobenzoic acid | DMSO, K2CO3, heat | 1-(3-Carboxyphenyl-4-nitrophenyl)-2-methyl piperazine |
The 2-methylpiperazine core can be synthesized through various cyclization strategies. A common and industrially viable method involves the reaction of ethylenediamine with propylene (B89431) oxide. This reaction forms N-(2-hydroxypropyl)ethylenediamine, which can then undergo an intramolecular cyclization to yield 2-methylpiperazine. This cyclization is typically acid-catalyzed and involves the dehydration of the intermediate.
Another approach is the reductive amination of amino alcohols. For instance, the cyclization of a suitably protected N-(2-aminopropyl)ethanolamine derivative can also lead to the formation of the 2-methylpiperazine ring.
| Precursor 1 | Precursor 2 | Intermediate | Product |
| Ethylenediamine | Propylene oxide | N-(2-hydroxypropyl)ethylenediamine | 2-methylpiperazine |
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. Beyond the well-established palladium catalysts, other transition metals like copper and nickel have been employed for N-arylation reactions. Copper-catalyzed Ullmann condensation, a classic method, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. Nickel-catalyzed cross-coupling reactions also offer a more cost-effective alternative to palladium.
Organocatalysis, the use of small organic molecules as catalysts, presents a green alternative to metal-based catalysis. While specific organocatalytic methods for the direct synthesis of 1-(3-carboxyphenyl)-2-methylpiperazine are not extensively reported, the principles of organocatalysis, such as iminium and enamine activation, could potentially be applied to the synthesis of precursors or analogous structures.
| Catalyst Type | Example Reaction | Advantages |
| Copper-catalyzed | Ullmann condensation of 2-methylpiperazine and 3-iodobenzoic acid | Lower cost than palladium, different reactivity profile |
| Nickel-catalyzed | Cross-coupling of 2-methylpiperazine and 3-chlorobenzoic acid | More abundant and cheaper than palladium |
Flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages in terms of safety, scalability, and efficiency. The synthesis of N-arylpiperazines, including derivatives similar to 1-(3-carboxyphenyl)-2-methylpiperazine, has been successfully adapted to continuous flow processes.
For instance, a Buchwald-Hartwig amination can be performed in a flow reactor where solutions of the reactants and catalyst are continuously pumped and mixed. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields, better selectivity, and reduced reaction times compared to batch processes. This approach also allows for easier in-line purification and integration of multiple synthetic steps into a continuous sequence.
Stereoselective Synthesis of Enantiomers and Diastereomers
The synthesis of enantiomerically pure 1-(3-carboxyphenyl)-2-methylpiperazine requires precise control over the stereocenter at the C-2 position of the piperazine ring. Methodologies for achieving this include the use of chiral auxiliaries, chiral ligands, and enantioselective catalysts. researchgate.net These approaches often involve the asymmetric synthesis of a 2-methylpiperazine precursor, which is later arylated at the N-1 position.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed. In the context of 2-methylpiperazine synthesis, a chiral auxiliary can be used to guide the formation of the piperazine ring or the introduction of the methyl group.
One notable strategy involves the use of amino acids as chiral precursors. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been reported starting from the chiral auxiliary R-(−)-phenylglycinol. rsc.org This approach involves the condensation of the auxiliary with N-Boc glycine, followed by a series of transformations including reduction, cyclization, and diastereoselective methylation to form a protected 2-oxopiperazine intermediate, which ultimately yields the desired chiral 2-methylpiperazine after deprotection and reduction. rsc.org
Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Compound | Typical Application |
|---|---|---|
| Evans Oxazolidinones | Amino alcohol derivative | Asymmetric aldol (B89426) reactions, alkylations |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations to form chiral carboxylic acids |
| R-(−)-Phenylglycinol | Amino alcohol | Synthesis of chiral piperazines |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Proline derivative | Asymmetric alkylation of ketones and aldehydes |
Ligand-controlled asymmetric synthesis relies on the use of a chiral ligand complexed to a metal catalyst to induce enantioselectivity. A prominent example is the palladium-catalyzed asymmetric allylic alkylation (AAA) developed by Stoltz and coworkers, which can be used to generate α-substituted piperazin-2-ones, key precursors to chiral piperazines. nih.govnih.gov This method employs a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to catalyze the decarboxylative allylic alkylation of N-protected piperazin-2-one (B30754) substrates, yielding highly enantioenriched products that can be subsequently reduced to the corresponding chiral piperazines. caltech.edursc.org
Enantioselective catalysis provides a direct and atom-economical route to chiral molecules. Various catalytic systems have been developed for the asymmetric synthesis of substituted piperazines and their precursors.
Palladium-catalyzed reactions are particularly versatile. Beyond the AAA reaction, palladium catalysts have been used for the asymmetric hydrogenation of pyrazin-2-ols, providing a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cn These intermediates can be readily converted to chiral piperazines without loss of optical purity. dicp.ac.cn Another palladium-catalyzed approach involves the tandem allylic substitution of a bis-electrophile with a diamine nucleophile, using a chiral phosphinophenyl)pyridine ligand to achieve high yield (88%) and enantioselectivity (86% ee) for a 2-vinylpiperazine derivative. rsc.org
Other catalytic strategies include tandem hydroamination and asymmetric transfer hydrogenation reactions, which have been successfully applied to the enantioselective synthesis of piperazines. rsc.org Furthermore, organocatalysis has emerged as a powerful tool. For example, a catalytic enantioselective synthesis of piperazinones from aldehydes, employing a MacMillan-type organocatalyst, has been reported. rsc.org
Table 2: Overview of Enantioselective Catalytic Methods for Chiral Piperazine Precursors
| Reaction Type | Catalyst / Ligand | Substrate | Product | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|---|
| Asymmetric Allylic Alkylation | [Pd2(pmdba)3] / PHOX Ligand | N-protected piperazin-2-one | α-Tertiary piperazin-2-one | Good to Excellent | Good to Excellent ee | nih.govcaltech.edu |
| Asymmetric Hydrogenation | Palladium / Chiral Ligand | Pyrazin-2-ol | Piperazin-2-one | Up to 95% | Up to 90% ee, >20:1 dr | dicp.ac.cn |
| Tandem Allylic Substitution | Palladium / 2-(Phosphinophenyl)pyridine | (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene | 1,4-Dibenzyl-2-vinylpiperazine | 88% | 86% ee | rsc.org |
| Asymmetric α-Chlorination | MacMillan Organocatalyst | Aldehyde | α-Chloro aldehyde | High | High ee | rsc.org |
Derivatization Strategies for Analogues and Related Compounds
Derivatization of the 1-(3-carboxyphenyl)-2-methylpiperazine scaffold is essential for creating analogues for biological screening and for introducing probes for mechanistic studies. Modifications can be targeted at the carboxyphenyl group or the piperazine ring itself.
The carboxylic acid moiety on the phenyl ring is a versatile handle for chemical modification through standard organic transformations.
Amide Formation: The carboxylic acid can be activated, for instance by conversion to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, and subsequently coupled with a wide range of primary or secondary amines to form diverse amides. nih.gov Alternatively, peptide coupling reagents can be used for direct condensation.
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via alkyl halides under basic conditions yields the corresponding esters.
Reduction: The carboxyl group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can be further functionalized.
Carbon-Carbon Bond Formation: In synthetic routes leading to the target compound, a precursor such as an ester or Weinreb amide can be reacted with organometallic reagents (e.g., Grignard reagents) to introduce new carbon-carbon bonds. For example, a carbethoxy moiety on a phenylpiperazine has been converted to a Weinreb amide, which then reacted with a Grignard reagent to form a ketone. nih.gov
The piperazine ring offers two key sites for functionalization: the secondary amine at the N-4 position and the C-H bonds, particularly those alpha to the nitrogen atoms.
N-4 Functionalization: The secondary amine is nucleophilic and can be readily modified. Common reactions include:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones. nih.gov
N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
C-H Functionalization: Direct functionalization of the ring's C-H bonds is a modern strategy to access novel analogues that are difficult to prepare by traditional de novo ring synthesis. nih.govbeilstein-journals.org
Photoredox Catalysis: Visible-light photoredox catalysis enables the direct α-C–H arylation, vinylation, and alkylation of N-protected piperazines. mdpi.comencyclopedia.pub Using an iridium-based photocatalyst, an α-amino radical can be generated, which then couples with various partners like electron-deficient arenes or vinyl sulfones. beilstein-journals.orgmdpi.com
Directed Lithiation: N-Boc protected piperazines can undergo direct, diastereoselective α-C–H lithiation using strong bases like sec-butyllithium, often in the presence of a ligand like (-)-sparteine. The resulting organolithium intermediate can be trapped with a variety of electrophiles (e.g., TMSCl, alkyl halides), allowing for the introduction of substituents at the C-2 or C-6 positions. nih.govbeilstein-journals.org
Table 3: Selected C-H Functionalization Reactions on the Piperazine Ring
| Reaction Type | Reagents / Catalyst | Electrophile / Coupling Partner | Position | Reference |
|---|---|---|---|---|
| Photoredox Arylation | Ir(ppy)3, NaOAc | 1,4-Dicyanobenzene | α-C-H | beilstein-journals.orgmdpi.com |
| Photoredox Vinylation | Ir(ppy)3, CsOAc | Vinyl sulfone | α-C-H | beilstein-journals.org |
| Direct Lithiation-Trapping | sec-BuLi, (-)-sparteine | TMSCl, Bu3SnCl, Alkyl halides | α-C-H | nih.govbeilstein-journals.org |
| Ruthenium-Catalyzed Alkylation | Ruthenium catalyst | Aldehydes | β-C-H | researchgate.net |
Isotopically labeled analogues are invaluable tools for studying reaction mechanisms, drug metabolism (pharmacokinetics), and as internal standards for quantitative analysis by mass spectrometry. usask.ca The synthesis of such analogues involves incorporating heavy isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or carbon-11 (B1219553) (¹¹C) into the molecular structure.
Deuterium Labeling (²H): Deuterium can be introduced into the piperazine ring or its substituents using deuterium-delivering reducing agents. A common method is the reduction of amide or imide precursors with lithium aluminum deuteride (B1239839) (LiAlD₄ or LAD). usask.canih.govosti.gov For example, reduction of a piperazine-dione (a cyclic imide) with LAD can install four deuterium atoms onto the piperazine ring. usask.ca This strategy has been used to prepare deuterated versions of piperazine-containing drugs for metabolic studies. usask.canih.gov
Carbon-13 Labeling (¹³C): ¹³C labeling is crucial for NMR-based mechanistic studies and metabolic tracing. While synthetically challenging, general methods are being developed. One approach starts with elemental ¹³C to produce [¹³C₂]-calcium carbide, which is then converted to [¹³C₂]-acetylene. rsc.org This labeled acetylene (B1199291) serves as a universal building block that can be incorporated into precursors for the synthesis of the target molecule. rsc.org
Carbon-11 Labeling (¹¹C): The short-lived positron-emitting isotope ¹¹C (t½ ≈ 20.4 min) is used to synthesize radiotracers for Positron Emission Tomography (PET) imaging. A library of ¹¹C-labeled piperazine ligands has been synthesized via palladium(0)-mediated aminocarbonylation, using [¹¹C]carbon monoxide with a suitable piperazine precursor and various aryl iodides. nih.gov This method allows for the rapid, late-stage introduction of the label, which is critical for working with short-lived isotopes. nih.gov
Purification and Isolation Techniques for High-Purity Research Compounds
The isolation and purification of 1-(3-carboxyphenyl)-2-methylpiperazine are critical steps to obtain a compound of high purity suitable for research purposes. The choice of purification method depends on the nature of the impurities present in the crude product, which in turn is influenced by the synthetic route employed. Common techniques for the purification of such compounds include column chromatography, recrystallization, and for achieving the highest purity, semi-preparative high-performance liquid chromatography (HPLC).
Column Chromatography
Flash column chromatography is a standard and highly effective method for the separation of organic compounds. chemrxiv.org For the purification of 1-(3-carboxyphenyl)-2-methylpiperazine, silica (B1680970) gel would be the stationary phase of choice. The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) to achieve the desired separation. The polarity of the eluent can be gradually increased to elute the target compound from the column. chemrxiv.org
| Parameter | Typical Conditions | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | chemrxiv.orghu-berlin.de |
| Mobile Phase (Eluent) | Gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol | chemrxiv.org |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization | N/A |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. google.com The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude product is dissolved in the hot solvent, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For a compound like 1-(3-carboxyphenyl)-2-methylpiperazine, which has both polar (carboxylic acid) and less polar (phenyl and piperazine rings) features, a mixture of solvents might be necessary to achieve optimal recrystallization.
| Solvent System | Rationale | Reference |
| Ethanol (B145695)/Water | The compound may be soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization upon cooling. | N/A |
| Ethyl Acetate/Hexane | The compound is likely more soluble in ethyl acetate than in hexane. Dissolving in hot ethyl acetate and adding hexane as an anti-solvent can promote crystallization. | N/A |
| Isopropanol | A single solvent system where the compound exhibits significant temperature-dependent solubility. | google.com (by analogy) |
Semi-Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining compounds with very high purity (>98%), semi-preparative HPLC is the method of choice. This technique utilizes the same principles as analytical HPLC but on a larger scale to allow for the isolation of significant quantities of the purified compound. The crude sample is injected onto a chromatography column, and the components are separated based on their differential partitioning between the mobile and stationary phases. The fraction containing the desired compound is collected, and the solvent is removed to yield the high-purity product.
| Parameter | Typical Conditions | Reference |
| Stationary Phase | C18-functionalized silica (Reversed-phase) | (by analogy) |
| Mobile Phase | Gradient of Water (with 0.1% trifluoroacetic acid or formic acid) and Acetonitrile or Methanol | (by analogy) |
| Detection | UV detector (e.g., at 254 nm) |
The successful isolation of high-purity 1-(3-carboxyphenyl)-2-methylpiperazine often involves a combination of these techniques. For instance, an initial purification by flash column chromatography might be followed by a final recrystallization step to obtain a crystalline solid of high purity. The purity of the final product can be assessed by analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Iii. Advanced Spectroscopic and Structural Elucidation of 1 3 Carboxyphenyl 2 Methyl Piperazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HMQC, HMBC) NMR experiments is required for the unambiguous assignment of all proton and carbon signals of 1-(3-Carboxyphenyl)-2-methylpiperazine.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-(3-Carboxyphenyl)-2-methylpiperazine, distinct signals are expected for the aromatic protons on the carboxyphenyl ring, the protons of the piperazine (B1678402) ring, and the methyl group protons. The aromatic region would likely show complex splitting patterns corresponding to the four protons on the 1,3-disubstituted ring. The piperazine ring protons would appear as a set of complex multiplets in the aliphatic region, further complicated by the chiral center at the C2 position. The methyl group attached to C2 would appear as a doublet due to coupling with the adjacent proton.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (four substituted and two unsubstituted), the five carbons of the piperazine ring, and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon.
2D NMR: To definitively link these signals, 2D NMR is employed.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. It is crucial for piecing the molecular fragments together. For instance, HMBC would show correlations from the piperazine protons near the nitrogen (N1) to the aromatic carbons of the phenyl ring, confirming the point of attachment. It would also show correlations from the methyl protons to the C2 and C3 carbons of the piperazine ring, confirming its position.
Predicted NMR Data for 1-(3-Carboxyphenyl)-2-methylpiperazine (Note: Data is predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Carboxyl (-COOH) | ~12-13 (broad s) | ~168 | Aromatic H's |
| Phenyl C1 | - | ~150 | Piperazine H at C6 |
| Phenyl C2 | ~7.5-7.6 (d) | ~120 | Phenyl H at C4, Phenyl H at C6 |
| Phenyl C3 | - | ~138 | Carboxyl H, Phenyl H at C2, Phenyl H at C4 |
| Phenyl C4 | ~7.3-7.4 (t) | ~129 | Phenyl H at C2, Phenyl H at C6 |
| Phenyl C5 | ~7.8-7.9 (s) | ~125 | Phenyl H at C4, Phenyl H at C6 |
| Phenyl C6 | ~7.6-7.7 (d) | ~122 | Piperazine H at C6, Phenyl H at C2, Phenyl H at C4 |
| Piperazine C2 | ~3.0-3.2 (m) | ~55 | Methyl H's, Piperazine H's at C3 |
| Piperazine C3 | ~2.8-3.0 (m) | ~48 | Methyl H's, Piperazine H's at C2, C5 |
| Piperazine C5 | ~3.1-3.3 (m) | ~50 | Piperazine H's at C3, C6 |
| Piperazine C6 | ~3.4-3.6 (m) | ~52 | Phenyl C2, Phenyl C6, Piperazine H's at C5 |
| Methyl (-CH₃) | ~1.1-1.2 (d) | ~15 | Piperazine C2, C3 |
While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) analyzes the compound in its solid form. This technique is particularly valuable for characterizing polymorphism (the ability of a compound to exist in multiple crystal forms) and amorphous states. Different polymorphs can have distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions, which alter the local electronic environments. ssNMR can identify the number of unique molecules in the crystallographic asymmetric unit and provide insights into molecular conformation and dynamics in the solid state.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. For 1-(3-Carboxyphenyl)-2-methylpiperazine (C₁₂H₁₆N₂O₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Predicted HRMS Data
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₁₂H₁₆N₂O₂ | 220.1212 |
| [M+H]⁺ | C₁₂H₁₇N₂O₂⁺ | 221.1285 |
In tandem mass spectrometry (MS/MS), a specific ion (e.g., the protonated molecular ion, [M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to break it into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For 1-(3-Carboxyphenyl)-2-methylpiperazine, key fragmentations would be expected to occur at the weakest bonds, such as the cleavage of the piperazine ring or the bond connecting the phenyl group to the piperazine nitrogen. Analysis of these fragments helps to confirm the connectivity of the different structural units. core.ac.ukpreprints.org
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 221.1285)
| Fragment m/z (Predicted) | Lost Neutral Fragment | Formula of Fragment Ion | Proposed Structure of Fragment |
|---|---|---|---|
| 176.1022 | COOH | C₁₁H₁₆N₂⁺ | Loss of the carboxyl group as a radical |
| 122.0600 | C₅H₁₀N₂ | C₇H₆O₂⁺ | Cleavage of the N-Ar bond, charge retained on the phenyl portion |
| 100.1022 | C₇H₅O₂ | C₅H₁₁N₂⁺ | Cleavage of the N-Ar bond, charge retained on the piperazine portion |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the electron density can be generated, revealing bond lengths, bond angles, and torsional angles.
For 1-(3-Carboxyphenyl)-2-methylpiperazine, this technique is uniquely capable of:
Determining Absolute Stereochemistry: The compound contains a chiral center at the C2 position of the piperazine ring. X-ray crystallography can unambiguously determine whether the configuration is (R) or (S), which is critical information for pharmaceutical applications. researchgate.net
Elucidating Solid-State Conformation: It would reveal the preferred conformation of the piperazine ring (e.g., a chair conformation with the methyl and carboxyphenyl groups in equatorial or axial positions) and the relative orientation (dihedral angle) of the phenyl ring with respect to the piperazine ring.
Analyzing Intermolecular Interactions: The crystal structure shows how individual molecules pack together in the crystal lattice, revealing important intermolecular interactions such as hydrogen bonds (e.g., involving the carboxylic acid and the piperazine nitrogens) and van der Waals forces. This information is crucial for understanding physical properties like melting point and solubility.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the precise and unambiguous three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the molecule's structure-activity relationship.
For a molecule like 1-(3-Carboxyphenyl)-2-methylpiperazine, obtaining a suitable single crystal allows for the elucidation of its complete molecular geometry. The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation, and the relative orientation of the methyl and carboxyphenyl substituents. While specific crystallographic data for this exact compound is not widely published, a hypothetical dataset for a related piperazine derivative crystallizing in a common monoclinic system is presented below to illustrate the type of information obtained. mdpi.comnih.gov
Interactive Table: Illustrative Crystallographic Data for a Piperazine Derivative
| Parameter | Value | Description |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P2₁/c | Defines the symmetry elements present within the unit cell. |
| a (Å) | 10.58 | The length of the 'a' axis of the unit cell. |
| b (Å) | 15.23 | The length of the 'b' axis of the unit cell. |
| c (Å) | 8.45 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 1312 | The total volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
This data allows for the construction of a detailed molecular model, confirming the connectivity of atoms and revealing intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and piperazine nitrogen atoms, which dictate the crystal packing.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. nih.gov Unlike SC-XRD, which requires a perfect single crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny crystallites in random orientations. The resulting diffraction pattern is a unique "fingerprint" of a specific crystalline phase, or polymorph. nih.gov
The PXRD pattern plots diffraction intensity against the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell. This technique is invaluable for:
Phase Identification: Comparing the experimental pattern of a synthesized batch to a reference pattern from a known pure sample confirms its identity.
Purity Assessment: The presence of sharp peaks indicates a crystalline material, while a broad, featureless "halo" suggests the presence of amorphous content. nih.gov Peaks corresponding to known impurities can also be identified.
Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it the primary tool for identifying and distinguishing between them.
For 1-(3-Carboxyphenyl)-2-methylpiperazine, PXRD would be essential for quality control, ensuring batch-to-batch consistency and identifying the specific polymorphic form being produced.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. biointerfaceresearch.com These methods are fundamental for identifying the functional groups present and studying intermolecular interactions. nih.gov
The spectrum for 1-(3-Carboxyphenyl)-2-methylpiperazine would exhibit characteristic bands corresponding to its constituent parts: the carboxyphenyl group and the methylpiperazine ring.
Carboxylic Acid Group: This group would be identified by a very broad O-H stretching band in the IR spectrum, typically between 2500-3300 cm⁻¹, due to hydrogen bonding. A strong C=O stretching vibration would appear around 1700-1725 cm⁻¹.
Piperazine Ring: The N-H stretching of the secondary amine would be visible as a medium-intensity band around 3300-3500 cm⁻¹. C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ region. scispace.com
Aromatic Ring: C-H stretching vibrations from the benzene (B151609) ring appear above 3000 cm⁻¹. Characteristic C=C ring stretching bands are observed in the 1450-1600 cm⁻¹ region. dergipark.org.tr
Aliphatic Groups: C-H stretching from the methyl group and the piperazine ring's CH₂ groups would be found in the 2850-2960 cm⁻¹ range. scispace.com
Interactive Table: Expected Vibrational Frequencies for 1-(3-Carboxyphenyl)-2-methylpiperazine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Broad | Weak |
| N-H Stretch (Piperazine) | 3300 - 3500 | Medium | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Strong | Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | Medium |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-N Stretch (Piperazine/Aromatic) | 1020 - 1350 | Medium-Strong | Medium |
IR and Raman spectroscopy are complementary. For instance, the highly polar C=O bond gives a strong IR signal, while the symmetric C=C bonds of the aromatic ring produce a strong Raman signal. Analyzing both spectra provides a more complete picture of the molecule's functional groups.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization
The presence of a stereocenter at the C2 position of the piperazine ring (due to the methyl group) means that 1-(3-Carboxyphenyl)-2-methylpiperazine is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (R)- and (S)-1-(3-Carboxyphenyl)-2-methylpiperazine.
Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying such molecules. researchgate.net These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Circular Dichroism (CD): This technique measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. Enantiomers produce CD spectra that are perfect mirror images of each other. A positive or negative peak in a CD spectrum is known as a Cotton effect.
Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots this rotation against wavelength. Similar to CD, enantiomers will produce mirror-image ORD curves.
For 1-(3-Carboxyphenyl)-2-methylpiperazine, the chromophore (the light-absorbing part, primarily the carboxyphenyl group) is in a chiral environment. The CD and ORD spectra would be sensitive to the absolute configuration at the C2 center. By comparing the experimentally measured spectra to those predicted by quantum chemical calculations or to spectra of similar compounds with known configurations, the absolute stereochemistry ((R) or (S)) of a specific sample can be determined. These techniques are thus indispensable for the stereochemical characterization of this chiral compound. researchgate.net
Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the compound 1-(3-Carboxyphenyl)-2-methyl piperazine . While extensive research exists on the computational analysis of the broader class of piperazine derivatives, detailed quantum chemical calculations, molecular docking simulations, and other theoretical analyses for this particular molecule are not present in the accessible research databases.
Therefore, it is not possible to provide a detailed, data-driven article that adheres to the specific outline requested for this compound. The generation of scientifically accurate content, including data tables on its electronic structure, spectroscopic properties, energetic landscapes, and binding affinities, requires dedicated research studies that have not been published.
General methodologies for computational studies on piperazine derivatives often involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) is a common method used to optimize the molecular geometry and calculate electronic properties. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and kinetic stability.
Molecular Docking: These simulations are widely used to predict how a piperazine derivative might interact with a biological target, such as a protein or enzyme. The studies estimate binding affinity and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-target complex.
Conformational Analysis: This involves studying the different spatial arrangements (conformations) of the molecule and their relative energies to identify the most stable structures. For piperazine rings, this typically involves analyzing the chair and boat conformations.
However, without specific studies on this compound, any discussion would be purely speculative and would not meet the requirements for detailed research findings and data tables as per the instructions.
Iv. Computational and Theoretical Chemistry of 1 3 Carboxyphenyl 2 Methyl Piperazine
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For 1-(3-Carboxyphenyl)-2-methyl piperazine (B1678402), MD simulations offer a dynamic perspective on its structural flexibility and its interactions within a biological system, such as a protein binding site.
MD simulations can map the conformational energy landscape of the molecule, identifying low-energy, stable conformations. By simulating the molecule in an aqueous environment, it is possible to observe how solvent interactions influence its dynamic behavior. Key parameters analyzed during these simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 1: Representative Data from a Hypothetical MD Simulation of 1-(3-Carboxyphenyl)-2-methyl piperazine
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Provides a sufficient timescale to observe significant conformational changes. |
| Average RMSD | 1.5 Å | Indicates that the molecule maintains a relatively stable core structure throughout the simulation. |
| RMSF of Piperazine Ring | 0.8 Å | Suggests a degree of flexibility within the piperazine ring, likely due to ring puckering. |
| RMSF of Carboxyphenyl Group | 2.1 Å | Highlights the higher flexibility of the carboxyphenyl group due to rotation around the C-N bond. |
When this compound is bound to a biological target, such as a receptor or enzyme, MD simulations can be employed to assess the stability of this complex. These simulations provide detailed information on the intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to binding affinity.
By monitoring the distance between the ligand and key amino acid residues in the binding site over the course of the simulation, researchers can evaluate the persistence of crucial interactions. The RMSD of the ligand within the binding pocket is a key metric; a low and stable RMSD suggests a stable binding mode. Furthermore, the calculation of binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can provide a quantitative estimate of the binding affinity.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies
QSAR and cheminformatics studies are essential for understanding the relationship between the chemical structure of a molecule and its biological activity. These predictive models are valuable tools in the optimization of lead compounds.
For a series of analogues of this compound, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), and 3D (e.g., molecular shape, surface area).
A typical QSAR study involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. The robustness of the model is assessed through internal and external validation techniques. Such models can then be used to predict the activity of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.
Pharmacophore modeling is a powerful technique in ligand-based drug design, particularly when the 3D structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific target and elicit a biological response.
For this compound and its analogues, a pharmacophore model can be generated by aligning a set of active compounds and identifying the common chemical features. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric features.
Table 2: Hypothetical Pharmacophore Features for a Series of Bioactive this compound Derivatives
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carboxyl oxygen |
| 2 | Aromatic Ring | Phenyl group |
| 3 | Positive Ionizable | Piperazine nitrogen |
| 4 | Hydrophobic | Methyl group |
V. Investigation of Molecular and Biochemical Interactions of 1 3 Carboxyphenyl 2 Methyl Piperazine in Vitro and Ex Vivo
Cell-Free and Reconstituted Biochemical System Studies
While general methodologies for these assays are well-documented for other compounds, applying them to 1-(3-Carboxyphenyl)-2-methyl piperazine (B1678402) would be speculative and would not adhere to the requirement for scientifically accurate, data-based content. Further research would be required to investigate the biochemical profile of this specific compound.
Lack of Specific Research Data Prevents Detailed Analysis of 1-(3-Carboxyphenyl)-2-methyl piperazine
A thorough review of available scientific literature reveals a significant gap in specific research concerning the molecular and biochemical interactions of the chemical compound this compound. While extensive research exists for the broader class of piperazine derivatives and the methodologies outlined for investigation, detailed studies focusing specifically on this compound are not present in the public domain.
Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections on its interaction with biochemical pathways, protein interactions, cellular uptake, target engagement, or its structural biology via co-crystallization and Cryo-EM.
General methodologies relevant to the requested topics are well-established in pharmacology and molecular biology:
Modulation of Biochemical Pathways: Assays are frequently used to determine how a compound affects specific cellular signaling cascades. For many piperazine-containing molecules, their effects on pathways mediated by G-protein coupled receptors (GPCRs), such as histamine (B1213489) and sigma receptors, have been evaluated. nih.gov
Protein-Protein and Protein-Ligand Interactions: Techniques like molecular docking, surface plasmon resonance, and isothermal titration calorimetry are standard for investigating the binding affinity and kinetics between a compound (ligand) and its protein target. nih.govresearchgate.net These studies help elucidate the specific amino acid residues involved in the interaction.
Cellular Uptake and Subcellular Distribution: In vitro studies using cell lines, often employing fluorescently tagged versions of a compound or mass spectrometry, can determine the efficiency of a compound's entry into cells and its localization to specific organelles. Studies on related compounds have utilized various cell lines, including NIH3T3 cells, to assess cellular permeability. nih.gov
Target Engagement within Cellular Contexts: Cellular thermal shift assays (CETSA) and other biophysical methods can confirm that a compound binds to its intended target protein within a complex cellular environment. youtube.com These assays are crucial for validating the mechanism of action.
Structural Basis of Molecular Interactions: X-ray co-crystallography and cryogenic electron microscopy (Cryo-EM) are powerful techniques used to determine the three-dimensional structure of a ligand bound to its protein target at atomic resolution. nih.govtbzmed.ac.irmdpi.comnih.govnih.gov This information is invaluable for structure-based drug design.
While these techniques are routinely applied to novel chemical entities, specific data from such studies on this compound has not been published. Generating content for the requested article would require speculation based on the behavior of structurally related but distinct molecules, which would not meet the required standards of scientific accuracy for this specific compound. Further research is needed to elucidate the specific biochemical and molecular properties of this compound.
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Carboxyphenyl 2 Methyl Piperazine Derivatives
Systematic Modification of the Carboxyphenyl Moiety
The carboxyphenyl moiety is a key component of the 1-(3-Carboxyphenyl)-2-methyl piperazine (B1678402) scaffold, offering multiple avenues for modification to probe its role in molecular interactions. Variations in this part of the molecule can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
Positional Isomerism of the Carboxyl Group: The position of the carboxyl group on the phenyl ring (ortho, meta, or para) is a critical determinant of biological activity. The meta position, as in the parent compound, dictates a specific spatial arrangement of the acidic group relative to the rest of the molecule. Changing the position to ortho or para alters this geometry, which can affect the molecule's ability to form key interactions, such as hydrogen bonds or ionic bonds with a biological target.
Esterification: Converting the carboxylic acid to various esters (e.g., methyl, ethyl esters) increases lipophilicity and removes the acidic proton. This can enhance membrane permeability but may decrease binding affinity if an ionic interaction is crucial for activity.
Amidation: Formation of primary, secondary, or tertiary amides introduces different hydrogen bonding capabilities. This modification can modulate solubility and metabolic stability.
Bioisosteric Replacement: Replacing the carboxyl group with other acidic functional groups, such as a tetrazole or a sulfonamide, can maintain the acidic character while altering steric bulk, pKa, and metabolic stability. Tetrazoles, for instance, are common bioisosteres for carboxylic acids in drug design.
Substitution on the Phenyl Ring: Introducing substituents onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule.
Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) or nitro groups (NO₂) can alter the acidity of the carboxyl group and participate in specific interactions like halogen bonding.
Electron-Donating Groups (EDGs): Alkyl or alkoxy groups can increase lipophilicity and introduce steric bulk, potentially improving hydrophobic interactions with a target protein.
Table 1: SAR of Carboxyphenyl Moiety Modifications This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
| Modification | R Group | Rationale | Expected Impact on Activity |
|---|---|---|---|
| Carboxyl Position | 2-COOH | Alter spatial orientation | May decrease or increase affinity depending on target topology |
| Carboxyl Position | 4-COOH | Alter spatial orientation | May decrease or increase affinity depending on target topology |
| Esterification | 3-COOCH₃ | Increase lipophilicity, remove charge | Potential loss of activity if ionic bond is key; improved permeability |
| Amidation | 3-CONH₂ | Modify H-bonding, remove charge | Activity may be retained if H-bonding is more critical than ionic interaction |
| Bioisosteric Replacement | 3-Tetrazole | Maintain acidic pKa, increase metabolic stability | Activity may be retained or enhanced |
| Ring Substitution | 4-Cl, 3-COOH | Add EWG, potential for halogen bond | May enhance binding affinity |
| Ring Substitution | 4-OCH₃, 3-COOH | Add EDG, increase hydrophobicity | May enhance binding through hydrophobic interactions |
Systematic Modification of the Piperazine Ring Substituents
Modification at the N-4 Position: The N-4 nitrogen of the piperazine ring is a common site for modification to explore interactions with specific binding pockets.
Alkyl Groups: Introducing small alkyl groups (e.g., methyl, ethyl) can probe for small hydrophobic pockets. Larger or branched alkyl groups can define the steric limits of the binding site.
Aryl or Heteroaryl Groups: Adding aromatic or heteroaromatic rings can introduce π-π stacking or other specific aromatic interactions. The nature and substitution pattern of these rings can be fine-tuned to maximize affinity.
Polar Groups: Incorporating groups capable of hydrogen bonding (e.g., hydroxyethyl) can improve solubility and introduce new interactions with the target.
Modification at the C-2 Position: The methyl group at the C-2 position introduces a chiral center and specific steric bulk.
Varying Alkyl Size: Replacing the methyl group with hydrogen removes the chiral center and reduces steric hindrance. Conversely, substituting it with larger alkyl groups (e.g., ethyl, propyl) can explore the size of the corresponding binding pocket and enhance hydrophobic interactions.
Introduction of Polar Groups: A hydroxymethyl group could introduce a hydrogen bonding opportunity.
Table 2: SAR of Piperazine Ring Modifications This table presents hypothetical data based on established medicinal chemistry principles for illustrative purposes.
| Modification | R' Group (at N-4) | R'' Group (at C-2) | Rationale | Expected Impact on Activity |
|---|---|---|---|---|
| N-4 Substitution | H | -CH₃ | Explore necessity of N-4 substituent | Activity may vary; serves as a baseline |
| N-4 Substitution | -CH₂CH₃ | -CH₃ | Probe for small hydrophobic pocket | May increase affinity if pocket exists |
| N-4 Substitution | -Benzyl | -CH₃ | Introduce aromatic interactions | Potential for π-stacking, increasing affinity |
| C-2 Substitution | 1-(3-Carboxyphenyl)piperazine | H | Remove chiral center and steric bulk | May increase or decrease affinity/selectivity |
| C-2 Substitution | 1-(3-Carboxyphenyl)piperazine | -CH₂CH₃ | Increase steric bulk and lipophilicity | May enhance affinity if space allows |
Influence of Stereochemistry on Molecular Recognition and Interactions
The presence of a methyl group at the C-2 position of the piperazine ring renders 1-(3-Carboxyphenyl)-2-methyl piperazine a chiral molecule, existing as two enantiomers (R and S). Stereochemistry is a fundamental aspect of molecular recognition, as biological targets like enzymes and receptors are themselves chiral.
The differential interaction of enantiomers with a biological target is often explained by the three-point attachment model. For a molecule to bind effectively, it may need to establish at least three points of interaction with its target. The specific three-dimensional arrangement of functional groups in one enantiomer may allow for optimal alignment with the complementary interaction points on the target, leading to high affinity. In contrast, its mirror image (the other enantiomer) may be unable to achieve this optimal fit, resulting in weaker binding or no binding at all.
Consequently, it is common for the two enantiomers of a chiral drug to exhibit different biological activities, potencies, and even different pharmacological effects. Separating and testing the individual R- and S-enantiomers of this compound derivatives is essential to identify the eutomer (the more active enantiomer) and understand the stereo-requirements of its biological target.
Identification of Key Pharmacophoric Features for Specific Biological Activities
A pharmacophore is the three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. nih.govresearchgate.net For derivatives of this compound, a general pharmacophore model can be proposed based on its structural components.
The key pharmacophoric features likely include:
An Anionic/Hydrogen Bond Acceptor Feature: The carboxyl group can act as an anionic center to form salt bridges or as a strong hydrogen bond acceptor.
Aromatic/Hydrophobic Feature: The phenyl ring provides a planar, hydrophobic surface capable of engaging in aromatic (π-π stacking, cation-π) or hydrophobic interactions.
A Basic/Hydrogen Bond Acceptor Feature: The nitrogen atoms of the piperazine ring, particularly the N-4 nitrogen, are basic and can act as hydrogen bond acceptors.
A Hydrophobic/Steric Feature: The 2-methyl group provides a small hydrophobic feature that can interact with a corresponding lipophilic pocket and provides specific steric constraints.
By synthesizing and testing various analogs where each of these features is modified or removed, researchers can validate the importance of each element for a particular biological activity. This process helps in refining the pharmacophore model, which can then be used for virtual screening to identify new compounds with potentially similar biological activities. nih.govresearchgate.net
Development of Quantitative Models for SAR/SPR Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. nih.gov These models are invaluable in drug design for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. openpharmaceuticalsciencesjournal.comscispace.com
For a series of this compound derivatives, a QSAR/SPR study would involve:
Data Set Generation: A series of analogs with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure, including:
Physicochemical Properties: Lipophilicity (logP), electronic effects (Hammett constants), polar surface area (PSA).
Topological Descriptors: Indices that describe molecular size, shape, and branching.
3D Descriptors: Steric parameters (Molar Refractivity) and quantum chemical descriptors (HOMO/LUMO energies).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a selection of descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. openpharmaceuticalsciencesjournal.comscispace.com
Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can also be applied. nih.govnih.govmdpi.com These methods analyze the steric and electrostatic fields surrounding the molecules to generate contour maps. These maps visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing intuitive guidance for designing more potent molecules. nih.govdntb.gov.ua
Vii. Research Applications of 1 3 Carboxyphenyl 2 Methyl Piperazine As a Chemical Tool
Utilization as a Biochemical Probe in In Vitro Systems
While specific studies on 1-(3-Carboxyphenyl)-2-methyl piperazine (B1678402) as a biochemical probe are not extensively documented in publicly available literature, the broader class of carboxyphenylpiperazine derivatives has been investigated for their interactions with biological systems. These compounds are often explored for their potential to modulate the activity of enzymes and receptors.
The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with the active sites of enzymes or the binding pockets of receptors. The piperazine ring, a common scaffold in medicinal chemistry, can be crucial for establishing binding affinity and selectivity. The methyl group at the 2-position introduces chirality, which can lead to stereoselective interactions with biological targets.
Although detailed research findings for this specific compound are limited, it is plausible that it could be employed in in vitro systems to investigate biological processes. For instance, it could be screened in enzyme inhibition assays or receptor binding studies to identify potential biological targets. The general biological activity of piperazine derivatives suggests that this compound could be a candidate for such exploratory studies. smolecule.com
In Vitro Screening of a Hypothetical Carboxyphenylpiperazine Derivative:
| Assay Type | Target | Activity |
|---|---|---|
| Enzyme Inhibition | Kinase X | Moderate Inhibition |
| Receptor Binding | GPCR Y | Low Affinity |
| Cell-Based Assay | Cancer Cell Line Z | No Significant Effect |
This table is illustrative and does not represent actual data for 1-(3-Carboxyphenyl)-2-methyl piperazine.
Application in Affinity Chromatography for Target Isolation and Identification
Affinity chromatography is a powerful technique for isolating and purifying specific biomolecules from complex mixtures. gbiosciences.commedchemexpress.commdpi.comneb.com This method relies on the specific interaction between an immobilized ligand and its target molecule. The structural characteristics of this compound make it a suitable candidate for use as a ligand in affinity chromatography, although specific applications have not been reported.
The carboxylic acid group provides a convenient handle for immobilization onto a solid support, such as agarose (B213101) or sepharose beads, through common coupling chemistries. Once immobilized, the piperazine moiety and the phenyl ring would be oriented away from the support, available to interact with potential binding partners in a biological sample passed through the chromatography column. This could facilitate the isolation of proteins or other macromolecules that have an affinity for this particular chemical scaffold.
Potential Steps for Affinity Chromatography Using this compound:
| Step | Description |
|---|---|
| 1. Ligand Immobilization | Covalent attachment of the carboxylic acid group of this compound to an activated chromatography resin. |
| 2. Column Packing | The functionalized resin is packed into a chromatography column. |
| 3. Sample Loading | A biological sample (e.g., cell lysate) is passed through the column. |
| 4. Binding | Target proteins with affinity for the immobilized ligand bind to the resin. |
| 5. Washing | Unbound proteins are washed away from the column. |
| 6. Elution | The bound target protein is released from the ligand, often by changing the pH or ionic strength of the buffer. |
This table outlines a general procedure and is not based on a specific application of this compound.
Role as a Synthetic Intermediate in the Preparation of Complex Organic Molecules
Piperazine and its derivatives are widely recognized as valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. mdpi.comslideshare.net The piperazine scaffold is a common feature in a diverse range of bioactive molecules, including drugs for neurological disorders. silae.it this compound, with its multiple functional groups, serves as a versatile intermediate for the synthesis of more complex organic structures.
The secondary amine in the piperazine ring can be readily functionalized through reactions such as alkylation, acylation, and sulfonylation. The carboxylic acid group can be converted into esters, amides, or other functional groups, or it can be used to couple the molecule to other synthetic fragments. The presence of a chiral center allows for the synthesis of enantiomerically pure target molecules, which is often crucial for their biological activity and safety. While specific multi-step syntheses starting from this compound are not detailed in the available literature, its potential as a scaffold for creating libraries of compounds for drug discovery is evident. nih.govnih.govmdpi.comresearchgate.net
Integration into Material Science Research (e.g., as a monomer, linker)
In the field of materials science, there is a continuous search for new organic molecules that can be used as building blocks for functional materials. Carboxylic acid-containing compounds are frequently employed as linkers in the synthesis of metal-organic frameworks (MOFs) and as monomers in the preparation of polymers. researchgate.netnih.govrsc.orgmdpi.compolymtl.ca
The dicarboxylic nature of this compound (considering the carboxylic acid on the phenyl ring and the potential for the piperazine nitrogen to act as a coordination site) makes it a candidate for the synthesis of coordination polymers and MOFs. rsc.org The rigidity of the phenyl ring and the flexibility of the piperazine unit could lead to materials with interesting structural and porous properties.
Furthermore, the presence of two reactive sites (the secondary amine and the carboxylic acid) allows for its potential use as a monomer in polycondensation reactions to form polyamides or other polymers. The specific properties of the resulting materials would depend on the co-monomers used and the polymerization conditions. While there are no specific reports on the use of this compound in material science, its chemical structure is well-suited for such applications.
Use as an Analytical Standard for Method Development
The development and validation of analytical methods are crucial for the quality control of pharmaceuticals and other chemical products. sigmaaldrich.com This often requires the use of well-characterized reference standards. While this compound is not listed as a primary or secondary pharmaceutical standard, it could potentially be used as an analytical standard for specific applications.
For example, if this compound were an intermediate in a drug manufacturing process or a potential impurity, a highly purified sample of it would be required as a reference material for the development of chromatographic methods (e.g., HPLC, GC) to detect and quantify its presence. The standard would be used to determine key validation parameters such as linearity, accuracy, precision, and limits of detection and quantification. unodc.org
General Parameters for an HPLC Method Utilizing a Reference Standard:
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | Dependent on specific method conditions |
This table provides a general example of HPLC conditions and does not represent a validated method for this compound.
Viii. Future Directions and Emerging Research Avenues for 1 3 Carboxyphenyl 2 Methyl Piperazine Research
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development pipeline for derivatives of 1-(3-Carboxyphenyl)-2-methyl piperazine (B1678402). nih.govymerdigital.com These computational tools can rapidly process vast datasets to predict molecular properties, identify potential biological targets, and design novel analogs with enhanced efficacy and specificity. astrazeneca.commdpi.com
Machine learning algorithms, such as graph neural networks and transfer learning, can be trained on existing data from other piperazine-containing compounds to predict the physicochemical and pharmacological properties of new derivatives. astrazeneca.com This predictive power enables the in silico screening of virtual libraries, prioritizing the synthesis of compounds with the highest probability of success and thereby reducing time and cost. mdpi.com AI can also be employed to analyze complex biological data, helping to identify novel protein targets with which 1-(3-Carboxyphenyl)-2-methyl piperazine or its analogs might interact, opening up new therapeutic indications. nih.gov
Table 1: Hypothetical AI/ML-Predicted Properties for Novel Analogs of this compound
| Analog ID | Modification | Predicted Target Affinity (Ki, nM) | Predicted Solubility (mg/L) | Predicted Bioavailability (%) |
|---|---|---|---|---|
| CMP-A1 | Esterification of Carboxyl Group | 15.2 | 250 | 65 |
| CMP-A2 | Amidation of Carboxyl Group | 22.5 | 180 | 72 |
| CMP-A3 | Substitution on Phenyl Ring | 8.7 | 150 | 58 |
| CMP-A4 | Modification of Methyl Group | 35.1 | 210 | 68 |
Exploration of Novel Synthetic Pathways and Methodologies
While classical synthetic routes to piperazine derivatives are well-established, future research will focus on developing more efficient, sustainable, and versatile methodologies for synthesizing this compound and its analogs. nih.gov Advances in C–H functionalization, photoredox catalysis, and flow chemistry offer powerful tools to diversify the core structure with high precision and control. mdpi.comresearchgate.net
Direct C–H functionalization, for instance, allows for the introduction of substituents onto the piperazine ring's carbon atoms, a traditionally challenging transformation. researchgate.netnih.gov This approach circumvents the need for lengthy de novo ring construction, providing rapid access to a wider range of structural diversity. nih.gov Photoredox catalysis, utilizing visible light to drive chemical reactions, presents a mild and efficient alternative for creating new carbon-carbon and carbon-heteroatom bonds under environmentally friendly conditions. mdpi.com
Table 2: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantage | Key Challenge | Hypothetical Application |
|---|---|---|---|
| Asymmetric Lithiation-Trapping | High enantioselectivity for α-functionalization. nih.gov | Requires cryogenic temperatures and highly reactive reagents. | Synthesis of stereochemically pure analogs. |
| Photoredox C-H Arylation | Mild reaction conditions, high functional group tolerance. mdpi.com | Substrate scope and regioselectivity control. | Direct arylation of the piperazine core. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Initial setup costs and optimization. | Large-scale production of lead compounds. |
| Silicon Amine Protocol (SLAP) | Avoids toxic tin reagents used in similar methods. mdpi.com | Reagent availability and cost. | Greener synthesis of functionalized piperazines. |
Advanced Mechanistic Elucidation via Multi-Omics Approaches in Model Systems
To fully understand the biological effects of this compound, future studies must move beyond single-endpoint assays and embrace a systems-level perspective. Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy for obtaining a holistic view of the compound's mechanism of action (MoA). mdpi.comnih.gov
By treating relevant cell lines or animal models with the compound and subsequently analyzing changes across these different biological layers, researchers can construct detailed molecular pathways and networks that are perturbed by the molecule. jci.orgnih.gov For example, proteomics could identify the specific proteins that bind to the compound, while transcriptomics could reveal downstream changes in gene expression. nih.gov This integrated approach is crucial for identifying biomarkers of response, predicting potential off-target effects, and building robust adverse outcome pathways (AOPs). mdpi.com
Development of High-Throughput Screening Platforms for Molecular Interactions
To accelerate the discovery of new applications for the this compound scaffold, the development of robust high-throughput screening (HTS) platforms is essential. These platforms would enable the rapid evaluation of large libraries of derivatives against a panel of biological targets, such as enzymes or receptors.
HTS assays can be designed to measure various parameters, including binding affinity, enzyme inhibition, or functional cellular responses. For instance, a fluorescence-based assay could be developed to screen for compounds that inhibit a specific kinase, while a cell-based reporter assay could identify molecules that modulate a particular signaling pathway. The data generated from these screens can then be used to build structure-activity relationships (SAR), guiding the next cycle of compound design and optimization. nih.gov
Potential for Functionalizing Nanomaterials and Surface Chemistry
The presence of a carboxylic acid handle on this compound makes it an ideal candidate for conjugation to nanomaterials, opening up a wide range of applications in nanomedicine and materials science. nih.gov Functionalizing nanoparticles, such as liposomes, gold nanoparticles, or carbon nanotubes, with this compound could enable targeted drug delivery, diagnostics, and bio-sensing. researchgate.netnih.gov
For example, piperazine-functionalized mesoporous silica (B1680970) nanorods have been investigated as carriers for anticancer drugs, where the functionalization enhances drug loading and controls release. nih.gov By attaching this compound to nanoparticles that also bear a targeting ligand (e.g., an antibody), a multifunctional system could be created to deliver a therapeutic payload specifically to diseased cells, enhancing efficacy while minimizing systemic toxicity. The compound could also be used to modify surfaces, altering their chemical properties for applications in biocompatible coatings or sensor development.
Interdisciplinary Research Collaborations to Broaden Compound Utility
Maximizing the scientific and therapeutic potential of this compound will require a concerted effort across multiple scientific disciplines. Collaborative research involving synthetic chemists, pharmacologists, computational biologists, materials scientists, and clinicians will be paramount.
Such collaborations foster innovation by combining diverse expertise and perspectives. For example, chemists can synthesize novel derivatives, which are then tested by pharmacologists for biological activity. rsc.org Computational biologists can use the resulting data to build predictive models that guide further synthesis. ucsf.edu Materials scientists can explore the conjugation of promising compounds to nanomaterials for novel delivery systems. researchgate.net This synergistic approach ensures that the exploration of the compound's utility is comprehensive, efficient, and directed toward solving complex scientific and medical challenges.
Q & A
Q. How can researchers optimize the synthesis of 1-(3-Carboxyphenyl)-2-methyl piperazine to improve yield and purity?
- Methodological Answer : The synthesis of this compound typically involves multi-step reactions, such as coupling a carboxyphenyl moiety to a methyl-substituted piperazine core via nucleophilic substitution or amidation. Key steps include:
- Precursor activation : Use activating agents like EDCI/HOBt for carboxyl group coupling .
- Temperature control : Maintain reactions at 0–5°C during sensitive steps to avoid side reactions .
- Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the product .
- Analytical validation : Monitor reaction progress using TLC and confirm final purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Structural validation requires a combination of:
- 1H/13C NMR : Identify protons on the piperazine ring (δ 2.5–3.5 ppm) and carboxyphenyl group (δ 7.0–8.0 ppm for aromatic protons) .
- High-resolution mass spectrometry (HR-MS) : Confirm molecular weight (e.g., C12H14N2O2 requires [M+H]+ at 218.1056) .
- FT-IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- X-ray crystallography (if feasible): Resolve stereochemistry of the methyl group on the piperazine ring .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound in neuropharmacological studies?
- Methodological Answer :
- Receptor binding assays : Screen for affinity against serotonin (5-HT1A/2A) or dopamine receptors using radioligand displacement assays (e.g., [3H]-WAY-100635 for 5-HT1A) .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
- In silico docking : Use Schrödinger Suite or AutoDock to predict binding poses with receptor active sites (e.g., piperazine nitrogen interactions with Asp3.32 in 5-HT receptors) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Q. How should contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Conflicting results (e.g., agonist vs. antagonist activity) may arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., clozapine for 5-HT2A) .
- Structural analogs : Compare activity with derivatives lacking the 3-carboxyphenyl group to isolate functional contributions .
- Meta-analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity .
Q. What strategies are recommended for assessing the compound’s stability under experimental conditions?
- Methodological Answer :
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- pH stability : Incubate in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
- Thermal stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; quantify decomposition products using LC-MS .
- Oxidative stability : Test reactivity with H2O2 or tert-butyl hydroperoxide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
